

Unlocking Precision in Bioconjugation: A Technical Guide to Azido-PEG1-acid

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Compound of Interest

Compound Name: Azido-PEG1-acid

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For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and drug development, the demand for precise and efficient molecular tools is paramount. Among these, **Azido-PEG1-acid** has emerged as a versatile and powerful heterobifunctional linker. Its unique architecture, featuring a terminal azide group and a carboxylic acid connected by a single, hydrophilic polyethylene glycol (PEG) spacer, offers researchers a high degree of control in the stepwise assembly of complex biomolecular conjugates. This technical guide provides an in-depth exploration of the core functionality of **Azido-PEG1-acid**, complete with quantitative data, detailed experimental protocols, and visualizations to empower its effective application in research and development.

Core Properties and Chemical Profile

Azido-PEG1-acid, systematically named 3-(2-azidoethoxy)propanoic acid, is a non-cleavable linker designed for bioconjugation.^{[1][2]} The presence of the short PEG spacer enhances the solubility of the molecule in aqueous media, a critical feature for biological applications.^{[3][4]} The two terminal functional groups, the azide and the carboxylic acid, provide orthogonal reactivity, enabling sequential and controlled conjugation strategies.^{[3][4]}

Quantitative Data Summary

For ease of reference, the key chemical and physical properties of **Azido-PEG1-acid** are summarized in the table below.

Property	Value	References
Chemical Formula	$C_5H_9N_3O_3$	[1] [2] [3]
Molecular Weight	159.1 g/mol	[1] [3]
CAS Number	1393330-34-1	[2] [3]
Purity	Typically >95% - 98%	[1] [3]
Appearance	Colorless to light yellow liquid	[5]
Solubility	Water, DMSO, DMF, DCM	[3]
Storage Conditions	-20°C, protect from light	[3] [5]

Key Functionalities and Applications

The utility of **Azido-PEG1-acid** lies in its two distinct reactive ends, which can be addressed independently to construct sophisticated molecular architectures. This linker is particularly valuable in the fields of proteomics, drug delivery, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[\[5\]](#)[\[6\]](#)

The Azide Group: A Gateway to "Click Chemistry"

The azide moiety is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[\[6\]](#)[\[7\]](#) This makes **Azido-PEG1-acid** an ideal reagent for bioconjugation in mild, aqueous conditions.[\[6\]](#) The azide group readily participates in two primary types of click reactions:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage with a terminal alkyne in the presence of a copper(I) catalyst.[\[6\]](#)[\[8\]](#)
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) to react with the azide.[\[5\]](#)[\[6\]](#) The absence of a cytotoxic copper catalyst makes this method highly suitable for applications in living systems.[\[6\]](#)

The Carboxylic Acid Group: A Handle for Amine Coupling

The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, which are abundant in biomolecules such as the N-terminus of proteins and the side chains of lysine residues.^{[3][9]} This reaction typically proceeds via activation of the carboxylic acid with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-Hydroxysuccinimide (NHS) to enhance efficiency, forming a stable amide bond.^{[3][6]}

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving **Azido-PEG1-acid**.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol outlines the conjugation of the carboxylic acid moiety of **Azido-PEG1-acid** to an amine-containing molecule.

Materials:

- **Azido-PEG1-acid**^[6]
- Amine-containing molecule (e.g., protein, peptide)^[6]
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)^[6]
- N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)^[6]
- Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)^[6]
- Quenching reagent (e.g., hydroxylamine)^[6]
- Anhydrous DMSO or DMF^[6]

Procedure:

- Activation: Dissolve **Azido-PEG1-acid** in a minimal amount of anhydrous DMSO or DMF.[6]
- Reaction Setup: Add the dissolved **Azido-PEG1-acid** to the reaction buffer containing the amine-containing molecule.[6]
- Coupling: Add EDC (and NHS, if used) to the reaction mixture. The molar ratio of **Azido-PEG1-acid**:EDC:NHS is typically 1:1.5:1.5.[6]
- Reaction Time: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.[6]
- Quenching: Quench the reaction by adding a small molecule with a primary amine, such as hydroxylamine, to consume any unreacted activated linker.[6]
- Purification: Purify the resulting conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC.[6]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule (prepared using Protocol 1) with an alkyne-containing molecule.

Materials:

- Azide-functionalized molecule
- Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO₄)[6]
- Reducing agent (e.g., sodium ascorbate)[6]
- Copper(I)-stabilizing ligand (e.g., THPTA) (optional)[6]
- Solvent (e.g., PBS pH 7.4, DMSO/water mixtures)[6]

Procedure:

- Reactant Preparation: Dissolve the azide- and alkyne-functionalized molecules in the chosen solvent system.[6]
- Catalyst Preparation: Prepare a fresh stock solution of the copper(I) catalyst by mixing CuSO₄ with the reducing agent and the ligand, if used.[6]
- Reaction Setup: Add the copper catalyst solution to the mixture of reactants. A typical molar ratio is 1:1 to 1.5:1 of azide to alkyne.[6]
- Incubation: Stir the reaction at room temperature. Reaction times can range from 30 minutes to 48 hours.[6]
- Monitoring and Purification: Monitor the reaction progress by TLC or LC-MS. Once complete, purify the product to remove the copper catalyst and unreacted components.[6]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free click reaction between an azide-functionalized molecule and a strained alkyne.

Materials:

- Azide-functionalized molecule
- Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)[6]
- Solvent (e.g., PBS pH 7.4, DMSO)[6]

Procedure:

- Reactant Preparation: Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the chosen solvent.[6]
- Reaction Setup: Simply mix the two solutions. The reaction proceeds without the need for a catalyst. The molar ratio of azide to cyclooctyne is often 1.5:1.[6]

- Incubation: Allow the reaction to proceed at room temperature. SPAAC reactions are typically very fast.[\[6\]](#)
- Purification: Purify the final conjugate using standard biochemical techniques as required.[\[6\]](#)

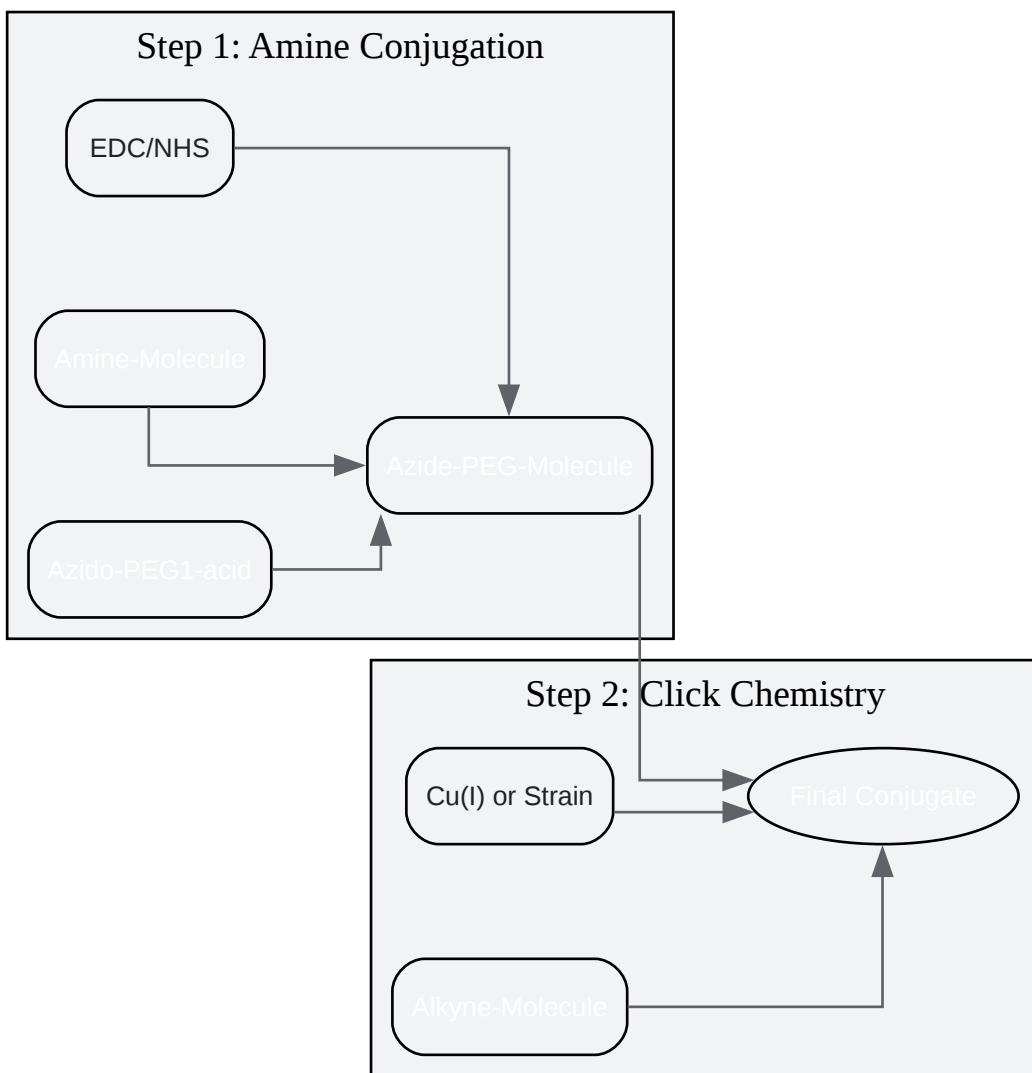
Quantitative Data for Click Chemistry Reactions

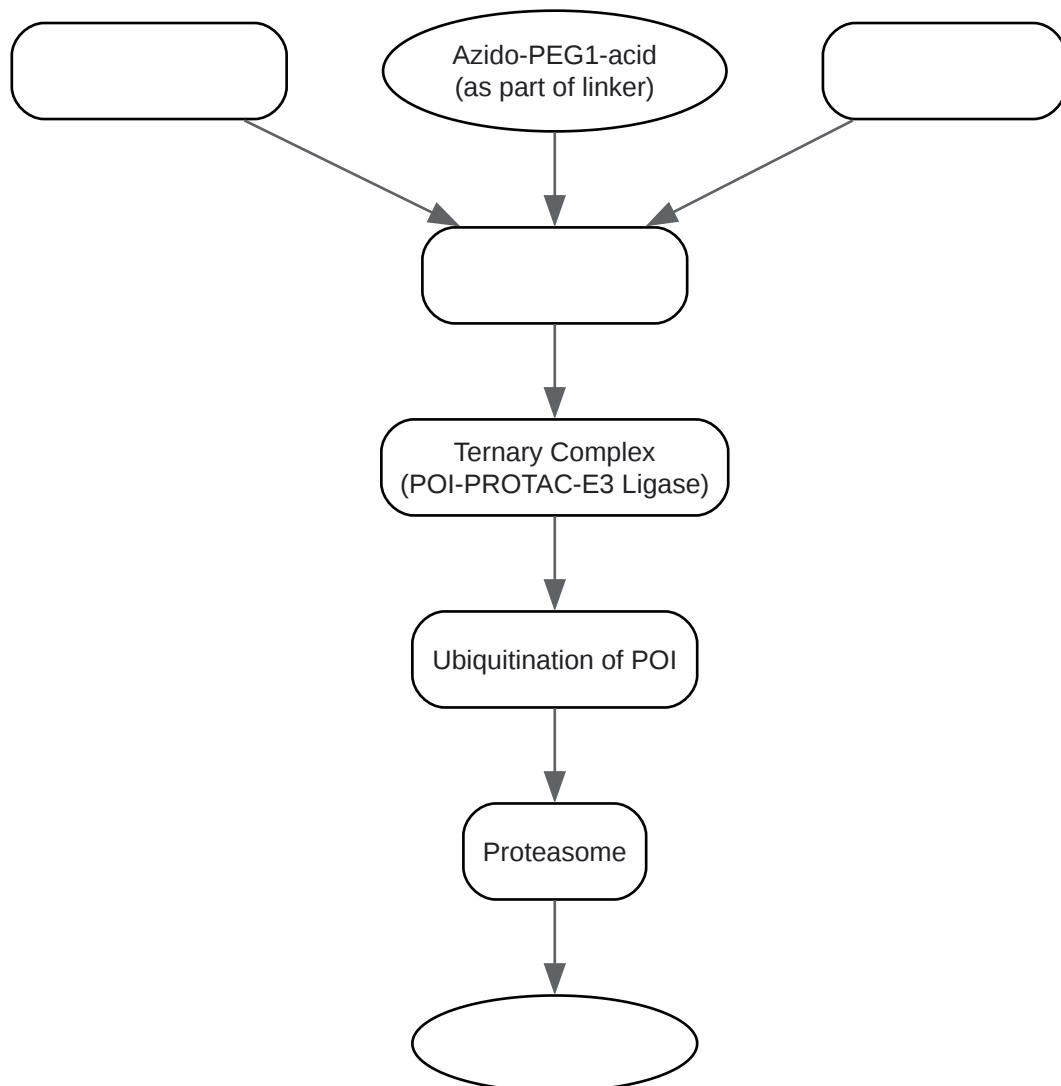
The following table summarizes typical quantitative parameters for CuAAC and SPAAC reactions for peptide PEGylation.

Parameter	CuAAC	SPAAC	Reference
Peptide Concentration	0.1 - 5 mM	0.1 - 5 mM	[10]
Alkyne:Azide Molar Ratio	1.1:1 to 3:1	1.1:1 to 3:1	[10]
Temperature	Room Temperature	Room Temperature to 37°C	[10]
Reaction Time	minutes to hours	1 - 24 hours	[10] [11]
pH	7.0 - 8.0	7.0 - 8.0	[10]
Typical Yield	>95%	>70%	[10] [11]

Visualizing Workflows and Pathways

To further elucidate the utility of **Azido-PEG1-acid**, the following diagrams, created using the DOT language, illustrate key experimental workflows and its role in advanced applications such as PROTACs.





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